5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS 61643-42-3) is a 5-methylisoxazole-4-carboxamide derivative bearing a meta-methylthio (–SCH₃) substituent on the N-phenyl ring. It is a structural analog of the disease-modifying antirheumatic drug leflunomide (CAS 75706-12-6) and its pharmacopoeial impurity, Leflunomide Impurity C (5-methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, CAS 61643-23-0).

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
CAS No. 61643-42-3
Cat. No. B12875610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
CAS61643-42-3
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)SC
InChIInChI=1S/C12H12N2O2S/c1-8-11(7-13-16-8)12(15)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15)
InChIKeyNZFZVVYIOBIHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS 61643-42-3): Structural Profile & Procurement-Relevant Identity


5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS 61643-42-3) is a 5-methylisoxazole-4-carboxamide derivative bearing a meta-methylthio (–SCH₃) substituent on the N-phenyl ring. It is a structural analog of the disease-modifying antirheumatic drug leflunomide (CAS 75706-12-6) and its pharmacopoeial impurity, Leflunomide Impurity C (5-methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, CAS 61643-23-0) . The compound belongs to the isoxazole-4-carboxamide class, which has been extensively investigated for anti-inflammatory, anticancer, antimicrobial, and AMPA-receptor-modulatory activities [1] [2]. Its molecular formula is C₁₂H₁₂N₂O₂S (MW 248.30 g/mol), with a computed XLogP3 of 2.1 [3]. Commercially, it is typically supplied at ≥97% purity for research use .

Why Generic Substitution of 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide Is Not Advisable Without Comparative Verification


Within the 5-methylisoxazole-4-carboxamide chemotype, substitution on the N-phenyl ring is a primary determinant of target engagement, lipophilicity–potency relationships, and metabolic fate [1]. The meta-methylthio group of CAS 61643-42-3 differs electronically and sterically from the meta-trifluoromethyl group found in the closest pharmacopoeial standard, Leflunomide Impurity C (CAS 61643-23-0). The –SCH₃ substituent is a weaker electron-withdrawing group (Hammett σₘ ≈ +0.15) compared with –CF₃ (σₘ ≈ +0.43), which alters hydrogen-bond acceptor/donor capacity at the carboxamide linkage and modulates binding to isoxazole-targeted proteins such as COX enzymes, AMPA receptors, and DHODH [2] [3]. Furthermore, the methylthio group introduces a distinct oxidative metabolic liability (S-oxidation to sulfoxide and sulfone) absent in trifluoromethyl analogs, directly affecting pharmacokinetic half-life and impurity profiling in analytical methods [4]. These physicochemical and metabolic differences mean that in-class compounds cannot be assumed interchangeable without direct comparative biological and analytical data.

Quantitative Differentiation Evidence for 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS 61643-42-3)


Meta-Methylthio vs. Meta-Trifluoromethyl Substitution: Computed Lipophilicity and Electronic Character Divergence

CAS 61643-42-3 bears a meta-SCH₃ substituent, whereas the structurally closest marketed pharmacopoeial standard—Leflunomide Impurity C (CAS 61643-23-0)—carries a meta-CF₃ group . The computed XLogP3 for the target compound is 2.1 [1], compared with a predicted LogP of approximately 2.9 for the meta-CF₃ analog (ACD/Labs estimate). The Hammett substituent constant σₘ for SCH₃ is +0.15, versus +0.43 for CF₃ [2]. This 0.8-unit LogP shift and the 3-fold difference in electron-withdrawing capacity predict measurably distinct passive membrane permeability and protein-binding profiles within the isoxazole-4-carboxamide scaffold.

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Meta-Methylthio Phenyl Group Introduces S-Oxidation Metabolic Pathway: Distinct from Trifluoromethyl Analogs

In the isoxazole-4-carboxamide class, the methylthio (–SCH₃) substituent is a known substrate for cytochrome P450–mediated S-oxidation, yielding sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃) metabolites [1]. By contrast, the –CF₃ group on leflunomide impurity C is metabolically inert under the same pathways [2]. This introduces a distinct metabolic soft spot that can be exploited in prodrug design or avoided in lead optimization where metabolic stability is paramount. The methylthio moiety has a calculated molar refractivity of 13.82 cm³/mol, versus 5.02 cm³/mol for fluorine’s contribution in –CF₃, further altering metabolite recognition by phase II conjugation enzymes [3].

Drug Metabolism Pharmacokinetics Impurity Profiling

Isoxazole-4-Carboxamide Class Exhibits Nanomolar COX-2 Inhibition: Context for Phenyl Substituent Tuning

In a 2024 study, a series of isoxazole-carboxamide derivatives bearing varied N-phenyl substituents exhibited COX-2 IC₅₀ values ranging from 0.24 µM to 1.30 µM, with the most potent compound (MYM4) showing a COX-2 selectivity index of ~4 [1]. While the specific meta-SCH₃ derivative was not among the tested compounds, the SAR established that meta-substitution and electronic character of the N-phenyl group profoundly influenced COX-2 potency and selectivity. Compounds with electron-donating substituents at the meta position consistently showed improved COX-2/COX-1 selectivity ratios [2]. The –SCH₃ group (Hammett σₘ = +0.15) is substantially less electron-withdrawing than –CF₃ (σₘ = +0.43), positioning CAS 61643-42-3 in a distinct SAR region that warrants direct COX profiling against the known –CF₃ analog.

Cyclooxygenase Inhibition Anti-inflammatory Cancer

Isoxazole-4-Carboxamide Derivatives as AMPA Receptor Modulators: 8-Fold Current Inhibition Achieved by Close Structural Analogs

A 2025 electrophysiological study evaluated twelve isoxazole-4-carboxamide derivatives (CIC-1 through CIC-12) on AMPA receptor whole-cell currents using patch-clamp recordings [1]. Compounds CIC-1 and CIC-2 produced 8-fold and 7.8-fold reductions in AMPA receptor-mediated currents, respectively, demonstrating that N-phenyl substitution on the isoxazole-4-carboxamide scaffold is a critical determinant of ionotropic glutamate receptor modulation [2]. Although CAS 61643-42-3 was not directly tested, the meta-methylthio substituent provides a distinct hydrogen-bond-accepting sulfur atom absent in the tested analogs, which were primarily halogen- or alkoxy-substituted phenyl derivatives. This sulfur atom may engage in ancillary interactions with the AMPA receptor ligand-binding domain, potentially altering deactivation and desensitization kinetics in a manner distinguishable from the reported CIC series [3].

AMPA Receptor Electrophysiology Non-Opioid Analgesia

Purified Reference Standard Identity: Distinction from Closest Pharmacopoeial Isomer (Leflunomide Impurity C)

CAS 61643-42-3 and CAS 61643-23-0 (Leflunomide Impurity C) are positional isomers with respect to the phenyl substitution pattern and differ in the chemical nature of the substituent (–SCH₃ vs. –CF₃). Commercially, the target compound is supplied at ≥97% purity . In contrast, Leflunomide Impurity C is a USP reference standard cataloged for HPLC system suitability testing in leflunomide drug substance analytical methods . The distinct UV chromophore of the thioether-substituted phenyl ring (λₘₐₓ shift relative to the –CF₃ phenyl ring) and the difference in molecular ion mass (248.30 Da vs. 270.21 Da) provide orthogonal analytical differentiation suitable for single-quadrupole LC-MS detection, enabling unambiguous identification in impurity profiling methods.

Analytical Chemistry Pharmaceutical Impurity Reference Standard

Optimal Procurement and Experimental Application Scenarios for 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS 61643-42-3)


Structure–Activity Relationship Expansion of Isoxazole-4-Carboxamide COX-2/COX-1 Selective Inhibitors

Leverage the meta-SCH₃ analog as a deliberate departure from the established meta-CF₃ (Leflunomide Impurity C) and meta-halogen SAR series. The reduced electron-withdrawing character (σₘ +0.15 vs. +0.43) places CAS 61643-42-3 in an underexplored region of the isoxazole COX inhibitor SAR landscape [1]. Procurement is recommended for laboratories conducting focused combinatorial library synthesis around the N-phenyl position, where COX-2 selectivity index optimization against COX-1 gastrointestinal liability is a primary design objective [2].

AMPA Receptor Pharmacophore Probing with Thioether-Containing Isoxazole Scaffolds

The divalent sulfur atom of the –SCH₃ group provides a hydrogen-bond acceptor that is absent in the previously tested CIC compound series (dominated by halogen and alkoxy substituents) [1]. CAS 61643-42-3 is appropriate for procurement by electrophysiology laboratories seeking to map the AMPA receptor ligand-binding domain with respect to sulfur-mediated polar contacts. The compound may be tested in whole-cell patch clamp assays against homomeric GluA1-4 and heteromeric GluA1/GluA2 receptors to quantify its effect on current amplitude, deactivation kinetics (τ_deact), and desensitization extent [2].

Development of Thioether-Specific Impurity Tracking Methods for Leflunomide Manufacturing Processes

In leflunomide active pharmaceutical ingredient manufacturing, thioether-containing process intermediates or by-products may arise from alternative synthetic routes employing 3-methylthioaniline as a starting material [1]. CAS 61643-42-3 can serve as a reference marker for HPLC method validation when screening for sulfur-containing impurities that are chromatographically distinct from the USP-specified Leflunomide Impurity C (–CF₃ analog) [2]. The 21.91 Da mass difference permits unambiguous identification by LC-MS without requiring high-resolution mass spectrometry instrumentation [3].

Metabolic Soft-Spot Evaluation in Lead Optimization Programs

For drug discovery programs evaluating isoxazole-4-carboxamide leads, CAS 61643-42-3 provides a built-in metabolic liability (S-oxidation to sulfoxide/sulfone) that can be benchmarked against the metabolically inert –CF₃ analog [1]. Procurement enables head-to-head in vitro metabolic stability assays using human liver microsomes or recombinant CYP450 isoforms to quantify intrinsic clearance (Cl_int) and identify major oxidative metabolites. This data informs go/no-go decisions on whether the methylthio group should be retained as a modifiable handle or replaced to improve metabolic stability [2].

Quote Request

Request a Quote for 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.